钨酸锂

描述

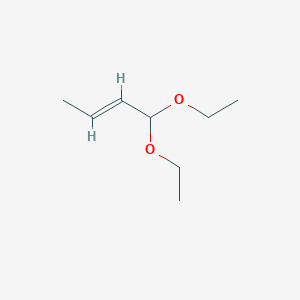

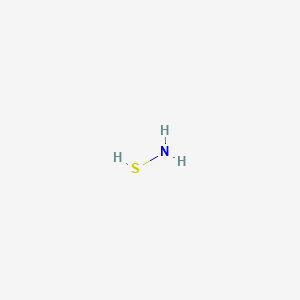

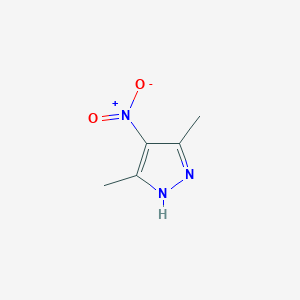

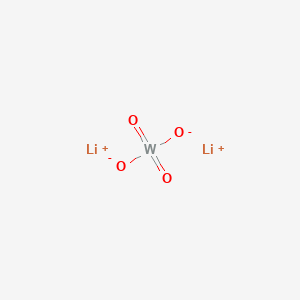

Lithium tungstate is an inorganic compound with the formula Li2WO4. It is a white solid that is soluble in water . The compound is one of several ortho tungstates, compounds that feature the tetrahedral WO42− anion . It is used to produce high-density aqueous polytungstate (metatungstate) solutions .

Synthesis Analysis

Lithium tungstate (LWO) has been reported as an effective sintering aid to reduce the sintering temperature for one of the most common solid-state lithium-ion conductors, Li1.5Al0.5Ti1.5(PO4)3 (LATP). Densification of LATP without sintering aids requires temperatures of at least 950°C to obtain a relative density of 90%, but here relative densities of 90–95% are achieved even at 775°C when 5 wt.% of LWO are added .Molecular Structure Analysis

The salt consists of tetrahedrally coordinated Li and W centers bridged by oxides. The W-O and Li-O bond distances are 1.79 and 1.96 Å, respectively . These differing bond lengths reflect the multiple bond character of the W-O interaction and the weaker ionic bonding between the Li-O interactions .Chemical Reactions Analysis

Lithium tungstate is stable at normal temperature and pressure, easily soluble in water, decomposed in acid, and insoluble in ethanol . Heating at a temperature of 500-800°C reduces it to tungsten bronze with H2, and generates WO2 after heating to 600°C, and the final product is W (beta type) .Physical And Chemical Properties Analysis

Lithium tungstate is a white solid that is soluble in water . It is stable at normal temperature and pressure, easily soluble in water, decomposed in acid, and insoluble in ethanol . The W-O and Li-O bond distances are 1.79 and 1.96 Å, respectively .科学研究应用

Densification and Conductivity of Phosphate Lithium-Ion Conductors

Lithium tungstate is reported as an effective sintering aid to reduce the sintering temperature for one of the most common solid-state lithium-ion conductors, Li1.5Al0.5Ti1.5(PO4)3 (LATP). It significantly reduces the sintering temperature and yields a very high ionic conductivity .

Development of Solid-State Batteries

Lithium tungstate is used in the development of LATP-based solid-state batteries. The processing and performance improvements make Li2WO4 a promising sintering aid for this application .

Electrochemical Applications

Transition metal tungstate-based nanomaterials, including lithium tungstate, have become one of the research hotspots in electrochemistry due to their abundant natural resources, low costs, and environmental friendliness. They have significant potentials for various electrochemical applications, such as supercapacitors, Li-ion batteries, Na-ion batteries, electrochemical sensing, and electrocatalysis .

Energy Storage

Lithium tungstate-based nanomaterials are being explored for high-performance electrochemical devices. Their unique properties make them suitable for energy storage applications .

作用机制

Target of Action

Lithium tungstate (Li2WO4) is an inorganic compound that features the tetrahedral WO4^2− anion Lithium ions have been shown to interact with various targets, including enzymes that have magnesium as a co-factor .

Mode of Action

Lithium ions have been found to exert their effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . For instance, lithium has been shown to change the inward and outward currents of glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .

Biochemical Pathways

Lithium ions have been found to affect several biochemical pathways. For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice .

Result of Action

Lithium ions have been found to have neuroprotective effects . Lithium tungstate is used to produce high-density aqueous polytungstate (metatungstate) solutions . These solutions are often used in the separation of minerals and other solids .

Action Environment

The action of lithium tungstate can be influenced by environmental factors such as temperature and pressure. For instance, the solid undergoes phase transitions at high pressures, such that the coordination geometry at tungsten becomes octahedral . Lithium tungstate is a white solid that is soluble in water , and its solubility can be influenced by the temperature of the water .

未来方向

Enhanced battery technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density, thereby magnifying the significance of cell formation in the battery realm . Despite its critical importance, even the understanding of the formation process of conventional LIBs is still incomplete due to numerous influencing factors .

属性

IUPAC Name |

dilithium;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.4O.W/q2*+1;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKKBXOJPMZVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2WO4, Li2O4W | |

| Record name | lithium orthotungstate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Lithium tungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dilithium dioxido(dioxo)tungsten | |

CAS RN |

13568-45-1 | |

| Record name | Lithium tungsten oxide (Li2WO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula, weight, and crystal structure of lithium tungstate?

A1: Lithium tungstate has the molecular formula Li₂WO₄ and a molecular weight of 295.74 g/mol []. At room temperature, it typically crystallizes in an orthorhombic structure [, ], although other polymorphs may exist.

Q2: What spectroscopic techniques are useful for characterizing lithium tungstate?

A2: Infrared (IR) and Raman spectroscopy are valuable tools for analyzing lithium tungstate. These techniques provide insights into its vibrational modes, which are influenced by factors like alkali ion ordering []. Additionally, X-ray photoelectron spectroscopy (XPS) has been used to study radiation damage effects on Li₂WO₄ [].

Q3: How does the heat capacity of lithium tungstate behave over a wide temperature range?

A3: The heat capacity of Li₂WO₄ has been measured from extremely low temperatures up to 997 K [, , ]. Importantly, no phase transitions were observed within this range [, ].

Q4: What is the significance of studying the lattice energy of lithium tungstate?

A4: The lattice energy provides valuable insights into the stability and bonding strength within the crystal lattice. Research has shown a correlation between lattice energies and the scintillation properties of Li₂WO₄ crystals, highlighting their potential in radiation detection [].

Q5: Is lithium tungstate compatible with other materials in high-temperature applications?

A5: Studies on phase equilibria involving Li₂WO₄ and components like V₂O₅ and NaBr indicate the formation of eutectic systems and complex compounds []. These findings suggest potential applications in high-temperature thermal batteries and as electrolytes for electrochemical deposition.

Q6: Can lithium tungstate undergo degradation in specific environments?

A6: Research suggests that the formation of lithium tungstate can be detrimental in some applications. For instance, in electrochromic devices using amorphous WO₃ films, Li₂WO₄ formation during lithium intercalation has been linked to performance degradation [].

Q7: Does lithium tungstate exhibit catalytic activity?

A7: While the provided research doesn't directly investigate the catalytic properties of Li₂WO₄ itself, the study on lithium-tungstate-borate glasses using Raman spectroscopy indicates the presence of different tungstate complexes []. This finding suggests potential catalytic applications for these materials.

Q8: How is lithium tungstate relevant to lithium-ion batteries?

A8: Li₂WO₄ has been explored as a coating material for lithium-ion battery cathodes. Studies demonstrate that coating LiNi₀.₆Co₀.₂Mn₀.₂O₂ cathodes with Li₂WO₄ enhances both cycle and rate performance, especially under high voltage conditions []. This improvement is attributed to the formation of a stable cathode/electrolyte interface film.

Q9: What is the role of lithium tungstate in solid-state electrolytes?

A9: Li₂WO₄, being a flexible material with high ionic conductivity, shows promise as a surface modification layer in solid-state electrolytes for all-solid-state lithium batteries [, ]. It improves interfacial contact within the electrolyte, leading to lower resistance and enhanced battery performance.

Q10: Has lithium tungstate been investigated for biological applications?

A10: Research suggests that lithium tungstate may have potential in neuroprotection. A study found that Li₂WO₄ can inhibit the secretion of amyloid beta-protein 1-42 (Aβ₁₋₄₂) in a cellular model and exhibit neuroprotective effects on mouse cortical neurons [].

Q11: Are there any environmental concerns associated with lithium tungstate?

A11: While the provided research doesn't directly address the environmental impact of Li₂WO₄, it emphasizes the significance of crystal growth techniques that minimize waste []. This highlights the importance of considering environmental factors in material synthesis and application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。